molecular formula C26H23N3O3 B2689586 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-88-3

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2689586
CAS No.: 866728-88-3
M. Wt: 425.488
InChI Key: KVBNJWMHLCMMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and quinoline moieties, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . This is followed by cyclization reactions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline lies in its specific combination of substituents and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-30-19-11-9-17(10-12-19)15-29-16-21-25(18-7-5-4-6-8-18)27-28-26(21)20-13-23(31-2)24(32-3)14-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBNJWMHLCMMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.